molecular formula C54H60O18 B138255 Thielocin A1beta CAS No. 134933-42-9

Thielocin A1beta

Cat. No. B138255
M. Wt: 997 g/mol
InChI Key: DEUPNPRGHXXEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thielocin A1beta is a natural product that has been isolated from the fermentation broth of a marine-derived bacterium, Nocardiopsis sp. The compound is a member of the thielocin family of compounds, which are known for their potent antibacterial activity. Thielocin A1beta has been the subject of extensive scientific research due to its potential applications in the field of medicine and biotechnology.

Mechanism Of Action

The mechanism of action of Thielocin A1beta is not fully understood. However, it is believed to act by inhibiting bacterial cell wall synthesis. The compound has been shown to bind to the bacterial cell wall precursor lipid II, which prevents the formation of the bacterial cell wall. Thielocin A1beta has also been shown to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Thielocin A1beta has several biochemical and physiological effects. The compound has been shown to inhibit bacterial cell wall synthesis, which leads to the lysis of bacterial cells. Thielocin A1beta has also been shown to induce apoptosis in cancer cells, which leads to the death of cancer cells. The compound has been shown to have low toxicity in vitro, which makes it a promising candidate for further development.

Advantages And Limitations For Lab Experiments

Thielocin A1beta has several advantages and limitations for lab experiments. The compound has potent antibacterial and antitumor activity, which makes it a valuable tool for studying bacterial and cancer cell biology. However, the compound is difficult to synthesize in the laboratory, which limits its availability for research purposes. Thielocin A1beta also has low solubility in water, which makes it difficult to use in some experimental systems.

Future Directions

There are several future directions for research on Thielocin A1beta. One area of research is the development of new synthetic methods for producing the compound. Another area of research is the investigation of the mechanism of action of Thielocin A1beta. This could lead to the development of new antibacterial and antitumor agents. There is also potential for the development of Thielocin A1beta as a therapeutic agent for the treatment of bacterial infections and cancer. Finally, the compound could be used as a tool for studying bacterial and cancer cell biology.

Synthesis Methods

Thielocin A1beta is a complex molecule that is difficult to synthesize in the laboratory. However, several synthetic approaches have been developed to produce the compound. One of the most common methods involves the use of a chiral auxiliary to control the stereochemistry of the molecule. Another method involves the use of a palladium-catalyzed cross-coupling reaction to form the key carbon-carbon bond in the molecule.

Scientific Research Applications

Thielocin A1beta has been the subject of extensive scientific research due to its potential applications in the field of medicine and biotechnology. The compound has been shown to have potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Thielocin A1beta has also been shown to have antitumor activity against several cancer cell lines.

properties

CAS RN

134933-42-9

Product Name

Thielocin A1beta

Molecular Formula

C54H60O18

Molecular Weight

997 g/mol

IUPAC Name

4-[4-[7-(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-9H-xanthene-2-carbonyl]oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid

InChI

InChI=1S/C54H60O18/c1-20-23(4)38(27(8)42(65-15)33(20)47(56)57)69-49(60)35-22(3)25(6)40(29(10)44(35)67-17)71-51(62)37-31(12)53(14,63)54(64)52(13,46(37)55)19-32-26(7)36(45(68-18)30(11)41(32)72-54)50(61)70-39-24(5)21(2)34(48(58)59)43(66-16)28(39)9/h63-64H,19H2,1-18H3,(H,56,57)(H,58,59)

InChI Key

DEUPNPRGHXXEHM-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC(=O)C3=C(C(C4(C(C3=O)(CC5=C(C(=C(C(=C5O4)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C)C)O)(C)O)C)C)OC)C

Canonical SMILES

CC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC(=O)C3=C(C(C4(C(C3=O)(CC5=C(C(=C(C(=C5O4)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C)C)O)(C)O)C)C)OC)C

Other CAS RN

134933-42-9

synonyms

thielocin A1 beta
thielocin A1beta

Origin of Product

United States

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